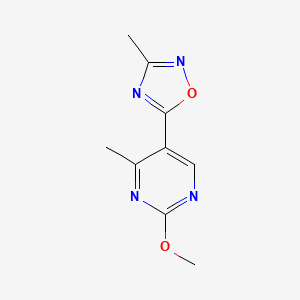

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via a Schiff base reduction route . This involves the reaction of primary amines or ammonia with aldehydes or ketones to form a Schiff base, which is then reduced to form the secondary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the compound “(2-methoxy-4-methylpyrimidin-5-yl)boronic acid” has a predicted boiling point of 385.3±52.0 °C and a predicted density of 1.27±0.1 g/cm3 .Scientific Research Applications

Pharmaceuticals: Antidepressant Synthesis

This compound could serve as a precursor in the synthesis of secondary amines, which are integral to many pharmaceuticals, including antidepressants like clomipramine and desipramine . The methoxy and methyl groups may influence the lipophilicity and metabolic stability of the resulting drugs.

Agrochemicals: Pesticide Development

The structural features of this compound suggest it could be useful in developing agrochemicals. Its pyrimidinyl and oxadiazole moieties might interact with various biological targets, potentially leading to new classes of pesticides .

Cancer Research: FGFR Inhibition

Derivatives of this compound have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal FGFR signaling is implicated in various cancers, and this compound’s derivatives could lead to new cancer therapies .

Material Science: Supramolecular Structure Formation

The compound’s ability to form stable molecular structures through intermolecular interactions makes it valuable in material science. It could be used to create supramolecular structures with specific properties .

Organic Synthesis: Azo Dyes and Dithiocarbamate

As an important starting material, this compound can be used in the synthesis of azo dyes and dithiocarbamates, which have applications ranging from textile coloring to the synthesis of rubber products .

properties

IUPAC Name |

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-7(4-10-9(11-5)14-3)8-12-6(2)13-15-8/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMBIBIESZNKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)

![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)

![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)

![Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)